molecular formula C7H8N2 B1421835 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 1250242-23-9

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1421835
CAS No.: 1250242-23-9
M. Wt: 120.15 g/mol
InChI Key: XWUYZMLNAOVXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole (MPT) is the key enzyme ammonia monooxygenase . This enzyme plays a crucial role in the microbial nitrification process, which transforms ammonia to nitrate .

Mode of Action

Unlike commercial reversible inhibitors, MPT acts as a mechanistic, irreversible inhibitor of ammonia monooxygenase . This means that once MPT binds to the enzyme, it permanently deactivates it, preventing the enzyme from catalyzing the conversion of ammonia to nitrate .

Biochemical Pathways

The inhibition of ammonia monooxygenase by MPT affects the nitrification pathway . This pathway is responsible for the conversion of ammonia to nitrate, a process carried out by ammonia-oxidizing bacteria and archaea . By inhibiting this pathway, MPT effectively retains ammonium and suppresses the production of nitrate and nitrous oxide .

Result of Action

The result of MPT’s action is the effective retention of ammonium and the suppression of nitrate and nitrous oxide production . This outcome is observed over 21 days in several agricultural soils with pH values ranging from 4.7 to 7.5 . Real-time quantitative polymerase chain reaction (qPCR) analysis revealed an enhanced inhibitory effect of MPT on both ammonia-oxidizing bacteria and archaea .

Action Environment

The action, efficacy, and stability of MPT are influenced by environmental factors such as the pH of the soil . MPT has been shown to exhibit superior nitrification inhibitory properties in agricultural soils with pH values ranging from 4.7 to 7.5 . This suggests that MPT can be effective in a variety of agricultural settings, making it a promising candidate for broad application .

Properties

IUPAC Name

4-methyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-4-9-6-7(2)5-8-9/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUYZMLNAOVXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.